molecular formula C11H15N5O4S B3052942 6-Methyl-thio-guanosine CAS No. 4914-73-2

6-Methyl-thio-guanosine

Cat. No.: B3052942
CAS No.: 4914-73-2
M. Wt: 313.34 g/mol
InChI Key: SQLCLIXUUBBOOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-thio-guanosine typically involves the protection of guanosine’s hydroxyl groups, followed by the introduction of a thio group at the 6-position. One common method starts with the protection of the three hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers. The Lawesson reagent is then used to transform the 6-oxo group into a 6-thio group, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar protection and transformation steps as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-thio-guanosine undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thio group.

    Substitution: The thio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

6-Methyl-thio-guanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-thio-guanosine involves its incorporation into cellular nucleic acids. Once inside the cell, it is converted into its active triphosphate form, which can be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid function, leading to cell death. The compound also inhibits key enzymes involved in nucleic acid metabolism, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows for distinct interactions with cellular components. Its methyl-thio group provides unique reactivity compared to other thiopurines, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

4914-73-2

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

2-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)

InChI Key

SQLCLIXUUBBOOP-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Canonical SMILES

CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

4914-73-2

Origin of Product

United States

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